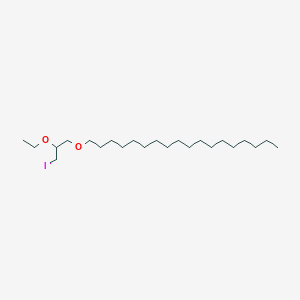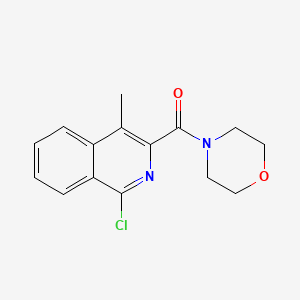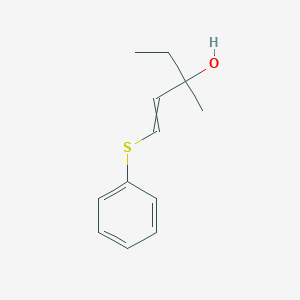
3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol is an organic compound characterized by the presence of a phenylsulfanyl group attached to a pentenol backbone. This compound is notable for its unique structure, which combines an alcohol, an alkene, and a sulfanyl group, making it a versatile molecule in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-1-pentene and thiophenol.
Reaction Conditions: The thiophenol is reacted with 3-methyl-1-pentene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Product Isolation: The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The alcohol group in this compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkene group can undergo hydrogenation to form the corresponding alkane using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles in the presence of a suitable leaving group and base.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Hydrogen gas with Pd/C or other metal catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol involves its interaction with various molecular targets. The phenylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the alkene and alcohol groups provide sites for oxidation and reduction. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in biochemical research.
Comparaison Avec Des Composés Similaires
3-Methyl-1-pentene: Lacks the phenylsulfanyl group, making it less versatile in chemical reactions.
Thiophenol: Contains the phenylsulfanyl group but lacks the pentenol backbone.
3-Methyl-1-penten-3-ol: Similar structure but without the phenylsulfanyl group.
Uniqueness: 3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol is unique due to the combination of an alcohol, an alkene, and a phenylsulfanyl group in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
89870-27-9 |
|---|---|
Formule moléculaire |
C12H16OS |
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
3-methyl-1-phenylsulfanylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16OS/c1-3-12(2,13)9-10-14-11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3 |
Clé InChI |
NNSNJKZIRYXQOG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C=CSC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


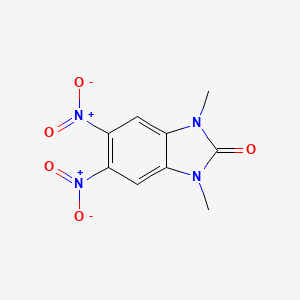
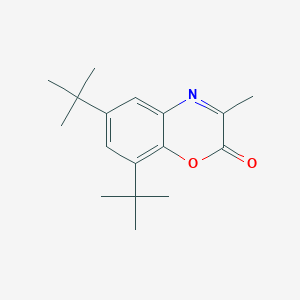
![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)

![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
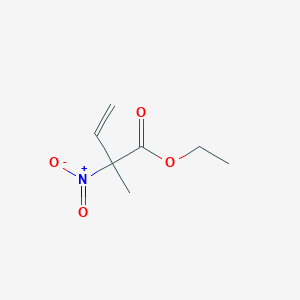
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
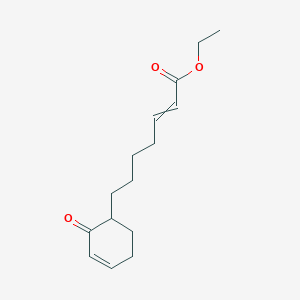

![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
